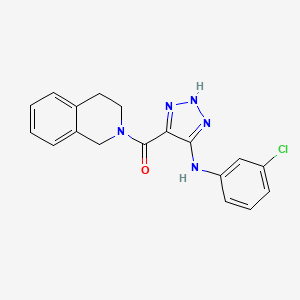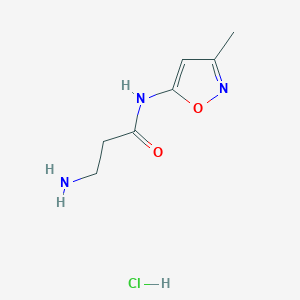![molecular formula C16H13ClO3 B2733343 (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid CAS No. 773129-39-8](/img/structure/B2733343.png)
(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid, also known as BCPAA, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. BCPAA belongs to the class of compounds known as cinnamic acids and is a derivative of 4-chlorocinnamic acid.
作用機序
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is not fully understood, but it is believed to act through several pathways. One proposed mechanism is that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death. Another proposed mechanism is that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid modulates the immune response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid has a protective effect on the liver and kidneys and can reduce oxidative stress.
実験室実験の利点と制限
One advantage of using (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid in lab experiments is its high purity and yield. (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one limitation of using (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid. One potential direction is to investigate its potential as a treatment for autoimmune diseases such as multiple sclerosis. Another potential direction is to explore its use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid and its potential side effects.
Conclusion:
In conclusion, (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is a promising compound with potential as a therapeutic agent. Its anticancer and anti-inflammatory properties have been demonstrated in scientific studies, and its easy synthesis and high purity make it a cost-effective compound for research. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks bright for (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid as a potential treatment for a variety of diseases.
合成法
The synthesis of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid involves the reaction of 4-chlorocinnamic acid with benzyl alcohol in the presence of a base catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid. The yield of the reaction is typically high, and the purity of the final product can be achieved through simple recrystallization.
科学的研究の応用
(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid has been the subject of several scientific studies due to its potential as a therapeutic agent. One study investigated the anticancer properties of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid, which showed promising results in inhibiting the growth of cancer cells. Another study explored the anti-inflammatory effects of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid, which demonstrated its potential as a treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
(E)-3-(3-chloro-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZYUPNLJYMSOA-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)




![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)